molecular formula C25H36O2 B8742463 2,2'-(3,5,5-TRIMETHYLHEXYLIDENE)BIS[4,6-DIMETHYLPHENOL] CAS No. 7292-14-0

2,2'-(3,5,5-TRIMETHYLHEXYLIDENE)BIS[4,6-DIMETHYLPHENOL]

Cat. No.: B8742463
CAS No.: 7292-14-0
M. Wt: 368.6 g/mol
InChI Key: RPWDFMGIRPZGTI-UHFFFAOYSA-N
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Description

Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- is a complex organic compound with a unique structure that includes multiple phenol groups connected by a central hexylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- typically involves the reaction of 2,6-dimethylphenol with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This reaction yields the desired bisphenol compound with good regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of high-performance materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, influencing the activity of enzymes and other proteins. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,2’-(3,5,5-trimethylhexylidene)bis[4,6-dimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the hexylidene bridge and multiple methyl groups enhances its stability and makes it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

7292-14-0

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-[1-(2-hydroxy-3,5-dimethylphenyl)-3,5,5-trimethylhexyl]-4,6-dimethylphenol

InChI

InChI=1S/C25H36O2/c1-15-9-18(4)23(26)21(11-15)20(13-17(3)14-25(6,7)8)22-12-16(2)10-19(5)24(22)27/h9-12,17,20,26-27H,13-14H2,1-8H3

InChI Key

RPWDFMGIRPZGTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(CC(C)CC(C)(C)C)C2=CC(=CC(=C2O)C)C)O)C

Origin of Product

United States

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